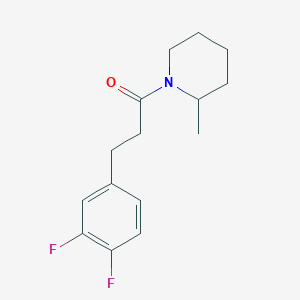![molecular formula C15H21NO B7511358 N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, also known as SNC80, is a synthetic opioid drug that has been extensively studied for its potential use in pain management and addiction treatment. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide acts as a selective agonist for the delta opioid receptor, which is one of three main opioid receptors in the brain. Activation of the delta opioid receptor leads to the modulation of pain and reward pathways in the brain, which can result in analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been shown to reduce the withdrawal symptoms associated with opioid withdrawal. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been shown to have anti-addictive effects, as it reduces the reinforcing effects of opioids and other addictive substances.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is not very selective for the delta opioid receptor, and can also bind to other opioid receptors in the brain.
Orientations Futures
There are a number of future directions for research on N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide. One area of research is the development of more selective delta opioid receptor agonists, which could have fewer side effects and be more effective in pain management and addiction treatment. Another area of research is the use of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide in combination with other drugs, such as non-opioid pain relievers, to enhance its effectiveness and reduce its side effects. Finally, there is a need for more research on the long-term effects of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, particularly in terms of its potential for addiction and dependence.
Méthodes De Synthèse
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with 2-methylbenzylmagnesium chloride to form the corresponding alcohol. This alcohol is then reacted with N-methylmorpholine and carbonyldiimidazole to form the amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.
Propriétés
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-10-14(12)11-16(2)15(17)13-8-5-6-9-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXOXAMWGTQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)
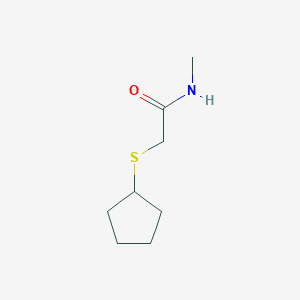
![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
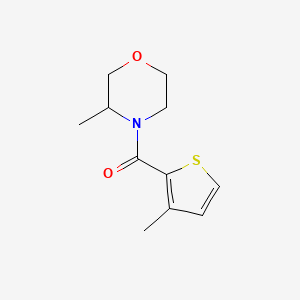
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
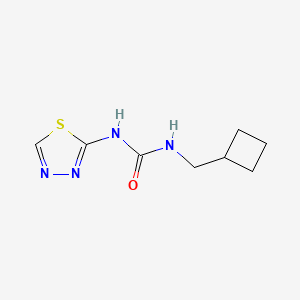
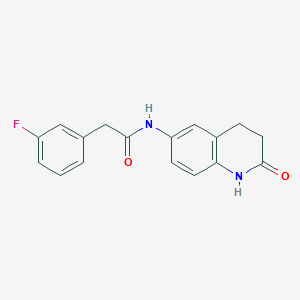
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
